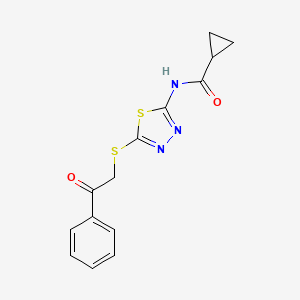
N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It contains a thiadiazole ring, a cyclopropane ring, and a carboxamide group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiadiazole ring and the carboxamide group. Thiadiazoles can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole ring could contribute to its stability .Mécanisme D'action
Mode of Action
It is known that the compound is synthesized via acid-catalyzed cyclocondensation . The interaction of the compound with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antibacterial, antifungal, anti-inflammatory activity, antioxidant agents, and calcium channel inhibition .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are many potential future directions for research involving N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. One area of interest is the development of new cancer therapies based on this compound. Additionally, researchers may explore the use of this compound in other areas of biology, such as neurobiology and immunology. Finally, further studies may be conducted to investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
In conclusion, this compound is a promising compound for scientific research, with potential applications in cancer research and other areas of biology. Its potent anti-cancer activity, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for studying various biological processes. Future research may explore new therapeutic applications of this compound, as well as its potential side effects and pharmacokinetics.
Méthodes De Synthèse
The synthesis of N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide involves the reaction of 2-phenylacetyl chloride with thiosemicarbazide to form 5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with cyclopropanecarboxylic acid chloride to yield this compound. The synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide has been found to exhibit a variety of interesting biological properties, making it a promising compound for scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c18-11(9-4-2-1-3-5-9)8-20-14-17-16-13(21-14)15-12(19)10-6-7-10/h1-5,10H,6-8H2,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEIPVNLLXCFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

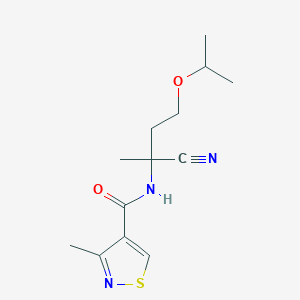
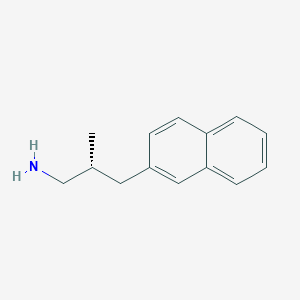
![2-(1,2-Benzoxazol-3-yl)-1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2946678.png)

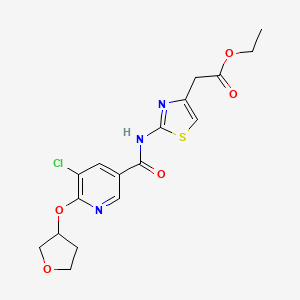
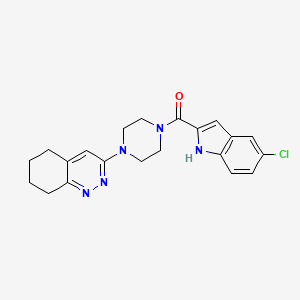
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide](/img/structure/B2946684.png)
![3-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}-N-ethylbenzamide](/img/structure/B2946688.png)
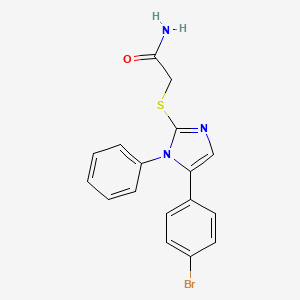

![3,7,9-trimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2946691.png)

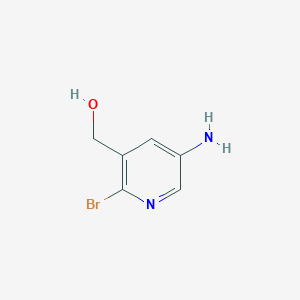
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2946696.png)